molecular formula C11H14ClN3O B3153818 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride CAS No. 76606-60-5

1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride

Cat. No.: B3153818
CAS No.: 76606-60-5
M. Wt: 239.70
InChI Key: ICCHULDCFVTOOZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a pyrazol ring substituted with a methoxyphenyl group and an amine group, forming a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methoxyphenylhydrazine and acetylacetone.

  • Reaction Conditions: The reaction involves heating the starting materials in an acidic medium, often using hydrochloric acid, to facilitate the formation of the pyrazol ring.

  • Purification: The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up using industrial reactors, maintaining precise control over temperature and pH to ensure consistent product quality.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Various nucleophiles, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced amines or other derivatives.

  • Substitution Products: Substituted pyrazoles or amine derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors, leading to biological responses.

  • Pathways Involved: The exact pathways depend on the specific application but can include signaling pathways, metabolic pathways, or gene expression modulation.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole-based compounds with different substituents.

  • Amine Derivatives: Compounds with similar amine functionalities.

  • Phenol Derivatives: Compounds containing phenol groups with varying substituents.

Uniqueness:

  • Substituent Effects: The presence of the methoxy group and the specific substitution pattern on the pyrazol ring contribute to its unique chemical properties and biological activity.

  • Versatility: Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8-7-11(12)14(13-8)9-3-5-10(15-2)6-4-9;/h3-7H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCHULDCFVTOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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